3-aminopent-4-enoic acid hydrochloride

Description

Contextualizing Non-Proteinogenic Amino Acids in Chemical Biology

In the vast landscape of biochemistry, amino acids are fundamental as the building blocks of proteins. The 22 proteinogenic amino acids are naturally encoded in the genome for protein assembly. wikipedia.org However, this is only a fraction of the amino acids found in nature. Non-proteinogenic amino acids (NPAAs) are a diverse group of amino acids that are not encoded in the genetic code. wikipedia.orgnih.gov Over 1,000 NPAAs have been identified from natural sources like plants, fungi, and bacteria, and thousands more have been synthesized in the laboratory. nih.govwiley-vch.de

NPAAs play crucial roles in various biological processes. They can act as metabolic intermediates, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org They also function as neurotransmitters (e.g., γ-aminobutyric acid or GABA), components of bacterial cell walls, and toxins. wikipedia.org In the field of chemical biology and drug discovery, NPAAs have become indispensable tools. nih.gov Their incorporation into peptide chains can fundamentally alter the properties of peptide-based drug candidates, often enhancing their stability, potency, and bioavailability. nih.gov Many NPAAs serve as secondary metabolites in organisms and are precursors for the synthesis of complex natural products, including antibiotics like penicillin. nih.govwiley-vch.de The structural diversity of NPAAs, which includes variations in side chains, stereochemistry, and the position of the amino group (e.g., β-amino acids or γ-amino acids), provides a rich scaffold for developing novel therapeutics and biochemical probes. wikipedia.orgnih.gov

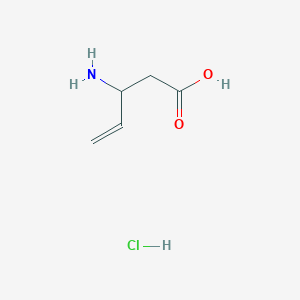

Overview of the Chemical Structure and Unique Features of 3-Aminopent-4-enoic Acid Hydrochloride

This compound is a non-proteinogenic amino acid characterized by a unique combination of functional groups. Its structure consists of a five-carbon backbone, making it a derivative of pentanoic acid. The key features are an amino group located at the third carbon (C-3) and a terminal double bond between the fourth and fifth carbons (C-4 and C-5). As the amino group is on the third carbon from the carboxyl group, it is classified as a γ-amino acid. wikipedia.org The compound is typically supplied as a hydrochloride salt to improve its stability and solubility.

The defining feature of this molecule is the presence of both a γ-amino acid moiety and a vinyl group. This bifunctionality makes it a versatile molecule in chemical synthesis. The γ-amino acid structure is significant in neuroscience research, as it is analogous to the inhibitory neurotransmitter GABA. The terminal vinyl group is a reactive site, susceptible to a variety of chemical transformations, making the compound a valuable synthetic building block. squarix.de

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 198822-05-8 squarix.de |

| Molecular Formula | C₅H₁₀ClNO₂ squarix.de |

| Molecular Weight | 151.59 g/mol squarix.de |

| Structure | A five-carbon chain with a carboxyl group at C-1, an amino group at C-3, and a double bond between C-4 and C-5. |

Historical Development and Emerging Research Trajectories of this compound Analogues

While the specific historical development of this compound is not extensively documented in seminal literature, the scientific interest in its structural analogues has a rich history rooted in neuroscience and enzymology. Research into this class of compounds gained significant momentum with the development of vigabatrin (B1682217) (4-aminohex-5-enoic acid), a structurally related γ-vinyl-GABA analogue. Vigabatrin was designed as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for the degradation of the neurotransmitter GABA. nih.govnih.gov Its success as an anticonvulsant drug validated the therapeutic strategy of inhibiting GABA-AT to treat neurological disorders like epilepsy by increasing GABA levels in the brain. nih.govnih.govwikipedia.org

The foundational work on vigabatrin spurred further research into related unsaturated amino acid analogues. Emerging research trajectories now focus on the rational design of new, more potent, and selective enzyme inactivators. nih.gov Scientists are developing novel analogues to target not only GABA-AT for epilepsy and addiction but also other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like ornithine aminotransferase, which is a target in cancer therapy. nih.govnih.gov A significant area of research involves creating cyclopentene-based analogues, such as (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) and (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (CPP-115), which have shown significantly greater potency than earlier compounds. nih.govnih.govosti.gov These modern research efforts often combine computational modeling, intricate organic synthesis, and detailed biochemical evaluation to understand the inactivation mechanisms and improve the therapeutic profile of these molecules. nih.govnih.gov

Table 2: Key Analogues and Their Research Focus

| Compound Name | Structural Class | Primary Research Application |

|---|---|---|

| Vigabatrin | Unsaturated γ-amino acid | FDA-approved inactivator of GABA-AT for epilepsy treatment. nih.govnih.gov |

| (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) | Cyclopentane analogue | Inactivator of GABA-AT, studied for its covalent modification mechanism. nih.gov |

| (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (CPP-115) | Cyclopentane analogue | Highly potent GABA-AT inactivator developed for neurological disorders. nih.govosti.gov |

Significance of this compound as a Research Tool and Synthetic Intermediate

The significance of this compound in scientific research is twofold: its utility as a research tool in neurobiology and enzymology, and its role as a versatile synthetic intermediate in organic chemistry. squarix.de

As a research tool, this compound and its derivatives are valuable for studying the function and mechanism of aminotransferases, particularly GABA-AT. nih.gov By acting as inhibitors or inactivators, these molecules allow researchers to probe the active site of the enzyme and elucidate the chemical steps of its catalytic cycle. nih.govnih.gov The ability to modulate GABA levels by inhibiting its degradation makes these compounds essential tools for investigating the role of GABAergic neurotransmission in the central nervous system and its relation to conditions like epilepsy and addiction. nih.gov

In synthetic chemistry, this compound is classified as a valuable building block. squarix.de Its structure features multiple reactive sites: the amino group, the carboxylic acid group, and the terminal double bond. This allows for a wide range of chemical modifications. For instance, the amino acid backbone can be incorporated into peptide structures, while the vinyl group can participate in various reactions like additions, oxidations, or metathesis to build more complex molecular architectures. This versatility is exploited in the asymmetric synthesis of novel, enantiomerically pure amino acids and other complex target molecules, contributing to the development of new chemical entities for drug discovery and materials science. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopent-4-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-4(6)3-5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGJHUHMBNIQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminopent 4 Enoic Acid Hydrochloride and Its Derivatives

Established Synthetic Routes for the Core Structure

The construction of the 3-aminopent-4-enoic acid backbone relies on several foundational organic reactions that allow for the precise installation of the amine and carboxylic acid functionalities on the pentene chain.

A common and effective method for synthesizing α-amino acids involves the alkylation of glycine (B1666218) equivalents. rsc.org In this approach, the glycine molecule is first converted into a precursor that activates the α-carbon for nucleophilic attack. This "complex glycine precursor" (CGP) can be a Schiff base or a heterocyclic compound like an oxazolidinone. mdpi.comresearchgate.net

The synthesis proceeds by treating the glycine precursor with a strong base, such as Lithium Diisopropylamide (LDA), to generate a stabilized carbanion (enolate). rsc.org This enolate is then reacted with an appropriate electrophile, in this case, an allyl halide like allyl bromide, to introduce the C5 side chain. The final step involves the hydrolysis of the intermediate under acidic conditions to release the free amino acid, 3-aminopent-4-enoic acid, which can be isolated as its hydrochloride salt. mdpi.com The stereoselectivity of the allylation can be controlled by using chiral auxiliaries attached to the glycine precursor. rsc.org

Table 1: Overview of Glycine Alkylation Strategy

| Step | Description | Key Reagents | Intermediate Product |

| 1 | Protection of Glycine | Varies (e.g., formation of Schiff base or oxazolidinone) | Glycine Precursor |

| 2 | Deprotonation | Strong Base (e.g., LDA) | Enolate |

| 3 | Alkylation (Allylation) | Allyl Halide (e.g., Allyl Bromide) | Alkylated Glycine Precursor |

| 4 | Deprotection/Hydrolysis | Acid (e.g., HCl) | 3-Aminopent-4-enoic acid hydrochloride |

Achieving enantiomeric purity is a critical goal in the synthesis of chiral molecules like 3-aminopent-4-enoic acid. Asymmetric synthesis strategies are employed to selectively produce a single enantiomer (either R or S). These methods include using chiral starting materials, employing chiral catalysts, or resolving racemic mixtures.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.org L-serine, an abundant and inexpensive natural amino acid, is a versatile chiral building block for this purpose. mdpi.comankara.edu.tr

The synthesis begins with the protection of the amino and carboxyl groups of L-serine. The hydroxyl group is then chemically modified, for instance, by converting it into a good leaving group. Subsequent reaction steps can be designed to introduce the vinyl group and extend the carbon chain, ultimately transforming the L-serine scaffold into the desired enantiomer of 3-aminopent-4-enoic acid. researchgate.net This strategy effectively transfers the inherent chirality of the starting material to the final product, ensuring high enantiomeric purity. ankara.edu.tr

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. cardiff.ac.uk This field encompasses transition-metal catalysis, organocatalysis, and biocatalysis. nih.gov

In the context of aminopentenoic acid synthesis, a chiral catalyst can be used in key bond-forming steps. For example, a chiral phase-transfer catalyst could be employed in the alkylation of a glycine precursor to ensure the allyl group adds to a specific face of the molecule, thereby establishing the desired stereocenter. nih.gov Similarly, organocatalysts, which are small, metal-free organic molecules like proline, have emerged as effective tools for a wide range of asymmetric transformations and can be applied to reactions that build the amino acid backbone. cardiff.ac.ukyoutube.com The advantage of this approach is its efficiency, as a single catalyst molecule can generate millions of molecules of the desired product. cardiff.ac.uk

Enzymatic resolution is a method used to separate a racemic mixture (a 50:50 mix of both enantiomers). This strategy involves the use of an enzyme that selectively reacts with only one of the enantiomers in the mixture. nih.gov

For the synthesis of 3-aminopent-4-enoic acid, a racemic version would first be prepared using a non-asymmetric route. This mixture is then treated with a specific enzyme, such as a lipase (B570770) or an acylase, in the presence of a suitable acyl donor. The enzyme will catalyze the acylation of one enantiomer (e.g., the S-enantiomer) while leaving the other (the R-enantiomer) untouched. The resulting acylated product will have different physical properties from the unreacted amino acid, allowing for their separation by standard techniques like chromatography or crystallization. The acylated enantiomer can then be deprotected to yield the pure form. This method is valued for the high enantioselectivity often achieved with enzymes. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Pool | Uses a naturally occurring chiral molecule as the starting material. wikipedia.org | High enantiomeric purity, readily available starting materials. mdpi.com | Limited to the structures and stereochemistries available in nature. |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. cardiff.ac.uk | High efficiency (low catalyst loading), versatile. | Catalyst development can be complex and expensive. |

| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture for separation. nih.gov | Very high enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer without a racemization step. |

Modern synthetic chemistry often utilizes transition-metal catalysis to form challenging chemical bonds. Palladium-catalyzed reactions are particularly powerful for forming carbon-nitrogen (C-N) bonds. nih.gov

While not a direct route to 3-aminopent-4-enoic acid from simple precursors, palladium-catalyzed amination (such as the Buchwald-Hartwig amination) could be envisioned as a key step in a multi-step synthesis. This would typically involve reacting a precursor molecule containing a leaving group (like a halide or triflate) at the C3 position with an ammonia (B1221849) equivalent or a protected amine source. The reaction is mediated by a palladium catalyst in combination with a specialized ligand. researchgate.net This methodology offers a robust and versatile way to install the crucial amine group onto the carbon skeleton. nih.gov

Continuous Flow Synthesis Adaptations for Scalability

The transition from traditional batch processing to continuous flow manufacturing is a significant adaptation for enhancing the scalability, safety, and efficiency of chemical syntheses. worktribe.com While specific documentation on the continuous flow synthesis of this compound is not extensively detailed in the provided sources, the principles can be applied from methodologies developed for other complex molecules, including amino compounds and pharmaceutical intermediates. worktribe.comnih.govnih.gov

Continuous flow processes offer substantial advantages for scalability. nih.gov By handling hazardous reagents and unstable intermediates in small, continuously moving volumes, the inherent safety of the process is increased, which is a critical concern in large-scale production. worktribe.comnih.gov This methodology allows for stronger temperature control and lower liquid holdup, mitigating the risk of thermal runaway that can be a problem in batch operations. rsc.org

Functional Group Interconversions and Derivatization Strategies

The molecular structure of 3-aminopent-4-enoic acid, featuring a terminal olefin, a secondary amine, and a carboxylic acid, provides multiple sites for strategic functionalization and derivatization.

The terminal double bond in 3-aminopent-4-enoic acid is a key site for structural modification. While specific examples for this exact molecule are limited in the search results, strategies applied to the parent compound, pent-4-enoic acid, can be informative. Organophotocatalytic methods have been used for the carbo-heterofunctionalization of unactivated, terminal olefins. researchgate.net This type of reaction involves the intermolecular addition of compounds like α-bromoketones or -esters across the double bond, followed by the formation of heterocyclic structures. researchgate.net Such a strategy could be employed to introduce diverse functional groups and build more complex molecular architectures from the 3-aminopent-4-enoic acid scaffold.

The amine group is fundamental to the chemical reactivity and biological function of amino acids and their derivatives. Transformations often begin with the installation of a protecting group to prevent unwanted side reactions during subsequent synthetic steps. The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are commonly used for amine protection in peptide synthesis. nih.govresearchgate.net For instance, in the synthesis of peptidomimetic analogues of a similar delta-amino acid, Nα-terminal protected derivatives were successfully produced in good yields. rsc.org The process of protecting the amine allows for selective reactions at other parts of the molecule, such as the carboxylic acid or the olefin. thermofisher.com Following other transformations, the protecting group can be removed, often with an acid like trifluoroacetic acid (TFA), to restore the primary amine functionality. researchgate.netthermofisher.com

The carboxylic acid moiety is readily converted into a variety of derivatives, most commonly esters and amides. libretexts.org These reactions typically involve an "activation" step, often using a carbodiimide (B86325) agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitates amide or ester bond formation under mild, aqueous conditions. nih.govresearchgate.net

Esterification: The reaction of the carboxylic acid with an alcohol produces an ester. This process is reversible, and to drive the reaction to completion, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org This derivatization is useful for creating C-terminal protected amino acids for use in peptide synthesis. rsc.org

Amidation: The coupling of the carboxylic acid with a primary or secondary amine forms a secondary or tertiary amide, respectively. libretexts.org This is the fundamental reaction in peptide synthesis, where the carboxylic acid of one amino acid is linked to the amine group of another. rsc.org Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) are often employed to facilitate efficient amide bond formation and yield dipeptides. rsc.org

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Derivatization Type | Reagent Class | Example Reagents | Purpose |

|---|---|---|---|

| Amidation | Carbodiimides | EDC | Activates carboxylic acid for coupling with amines. nih.gov |

| Peptide Coupling Agents | HBTU, HOBt, DIEA | Promotes efficient peptide bond formation. rsc.org | |

| Esterification | Carbodiimides | DCC, DMAP | Facilitates ester formation with alcohols. |

| Alkylating Agents | 4'-bromophenacyl triflate | Forms esters for detection in chromatography. nih.gov |

Novel Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry continually seeks methods that are faster, more efficient, and environmentally benign. Microwave-assisted synthesis represents a significant innovation in this area, particularly for the creation of complex organic molecules.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of peptides and peptidomimetics. rsc.orgsigmaaldrich.cn Microwave energy provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and improve purity by minimizing side reactions. creative-peptides.combiotage.com

An environmentally friendly, solution-phase synthesis for producing peptidomimetic trans-delta-aminopent-3-enoic acid and its derivatives has been developed using this technique. rsc.org This method utilizes low temperatures, minimal power, and short coupling times to produce non-proteogenic delta-amino acids and peptides with high purity and better yields. rsc.org Microwave dielectric heating significantly shortens the time required for both coupling and deprotection steps in peptide synthesis. rsc.orgsigmaaldrich.cn The efficiency of this approach has been demonstrated in the synthesis of amino-terminal protected, carboxy-terminal protected, and fully protected δ-amino acids, all with good yields. rsc.org This instant, cost-effective alternative offers a greener method compared to conventional thermal heating. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Conduction/Convection | Dielectric Heating (Microwave Radiation) rsc.org |

| Heating Profile | Slow, non-uniform | Rapid, uniform creative-peptides.com |

| Reaction Time | Hours to days | Minutes to hours rsc.orgcreative-peptides.com |

| Product Yield & Purity | Variable, often requires extensive purification | Generally higher yield and purity rsc.orgsigmaaldrich.cn |

| Energy Efficiency | Lower | Higher |

| Environmental Impact | More solvent waste | Greener, less waste generated rsc.orgcreative-peptides.com |

Utilization of Ionic Liquid Media for Enhanced Efficiency in the Synthesis of this compound and its Derivatives

The burgeoning field of green chemistry has propelled the investigation of ionic liquids (ILs) as sustainable alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis. Ionic liquids are salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. walshmedicalmedia.com These characteristics make them attractive media for organic reactions, potentially leading to enhanced reaction rates, improved selectivity, and simplified product isolation and catalyst recycling. ijrra.netnih.gov While direct literature detailing the synthesis of this compound specifically in ionic liquids is limited, the principles of IL-mediated synthesis can be applied to established synthetic routes for this and structurally related compounds.

A plausible synthetic strategy for 3-aminopent-4-enoic acid involves the alkylation of a glycine synthon with an allyl halide. This approach is a common method for the formation of α-amino acids. bristol.ac.ukresearchgate.net The use of ionic liquids as solvents for such alkylation reactions has been shown to offer significant advantages over traditional organic solvents. researchgate.netgoogle.com

For instance, the synthesis could proceed via the N-alkylation of a protected glycine derivative, such as a Schiff base of a glycine ester, with allyl bromide. The reaction in a suitable ionic liquid, for example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), could facilitate the reaction due to the increased polarity of the reaction medium, which can stabilize charged intermediates and transition states.

Following the alkylation step, the resulting protected allylglycine ester would require hydrolysis to yield the free amino acid. nih.govnih.gov This hydrolysis can be carried out in the presence of an acid, which would also serve to form the hydrochloride salt of the final product. scirp.org The use of Brønsted acidic ionic liquids could potentially combine the role of the solvent and the acid catalyst in a single medium, streamlining the process. researchgate.net

The efficiency of such a synthetic route in an ionic liquid medium can be compared to traditional methods. The following table illustrates a hypothetical comparison based on typical findings in related alkylation and hydrolysis reactions.

Table 1: Hypothetical Comparison of Conventional vs. Ionic Liquid-Mediated Synthesis of 3-Aminopent-4-enoic Acid

| Parameter | Conventional Method (e.g., in DMF or THF) | Ionic Liquid Method (e.g., in [Bmim][BF4]) |

| Solvent | Volatile Organic Compound (VOC) | Ionic Liquid (negligible vapor pressure) |

| Reaction Time | 12-24 hours | 6-12 hours |

| Reaction Temperature | 60-80 °C | Room Temperature to 60 °C |

| Product Isolation | Solvent evaporation, extraction | Direct extraction with a non-polar solvent |

| Catalyst/Solvent Recycling | Difficult, often not feasible | High potential for recycling |

| Typical Yield | 60-75% | 70-85% |

Furthermore, the use of amino acid ionic liquids (AAILs) as catalysts presents another intriguing possibility for enhancing the synthesis of 3-aminopent-4-enoic acid and its derivatives. walshmedicalmedia.comrsc.orgresearchgate.net AAILs are a class of task-specific ionic liquids where either the cation or the anion is derived from a natural amino acid. researchgate.net These chiral and functionalized ILs can act as organocatalysts in various transformations, including addition reactions. rsc.org

For example, an AAIL could potentially catalyze the addition of a nucleophile to a suitable precursor to construct the carbon skeleton of 3-aminopent-4-enoic acid. The inherent chirality of many AAILs could also open avenues for asymmetric synthesis, leading to enantiomerically enriched products.

Table 2: Examples of Amino Acid Ionic Liquids and Their Potential Catalytic Roles

| Amino Acid Ionic Liquid (AAIL) | Potential Catalytic Application |

| Cholinium prolinate | As a basic catalyst for Michael additions. rsc.org |

| Imidazolium-based histidine salt | Catalysis of aldol (B89426) and related reactions. rsc.org |

| Quaternary ammonium (B1175870) L-leucine salt | Phase-transfer catalyst in alkylation reactions. |

Reactivity Profiles and Mechanistic Investigations of 3 Aminopent 4 Enoic Acid Hydrochloride

General Chemical Reactivity: Oxidation, Reduction, and Substitution Pathways

3-Aminopent-4-enoic acid hydrochloride possesses three primary functional groups that dictate its chemical reactivity: the carboxylic acid, the amino group, and the terminal alkene. The reactivity of each site can be selectively addressed under appropriate reaction conditions.

Oxidation: The vinyl group and the amino group are susceptible to oxidation. The terminal double bond can be oxidized to introduce new functional groups. arizona.edu Free radical-mediated oxidation can lead to the hydroxylation of aliphatic amino acid side chains. researchgate.net Furthermore, the amino group itself can be subject to oxidation. researchgate.net

Reduction: The alkene functionality can be readily reduced through catalytic hydrogenation to yield 3-aminopentanoic acid hydrochloride. arizona.edu This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. youtube.com The reduction of the carboxylic acid group to the corresponding amino alcohol is also a feasible transformation, often requiring more specialized reducing agents or harsher conditions than the hydrogenation of the alkene. umaine.edu

Substitution Pathways: The amino group can participate in nucleophilic substitution reactions. arizona.edu Additionally, the double bond is susceptible to electrophilic addition reactions, a common pathway for alkenes. researchgate.netresearchgate.net In this type of reaction, an electrophile adds across the double bond, leading to the formation of a more saturated derivative. The regioselectivity of this addition would be an important consideration in synthetic applications.

Role as a Chiral Building Block in Complex Molecular Construction

The chiral nature of 3-aminopent-4-enoic acid makes it a valuable building block in asymmetric synthesis, allowing for the introduction of stereocenters in a controlled manner.

Applications in Asymmetric Synthesis of Amino Acid Derivatives

As a non-proteinogenic amino acid, 3-aminopent-4-enoic acid can be used as a precursor for the synthesis of other, more complex amino acid derivatives. The vinyl side chain offers a reactive handle for various chemical transformations, including cross-coupling reactions and other carbon-carbon bond-forming strategies. The synthesis of β,γ-unsaturated amino acids, such as 3-aminopent-4-enoic acid, is an area of interest in organic chemistry. uq.edu.auacs.orgacs.org Methodologies for the catalytic enantioselective synthesis of γ-unsaturated β-amino acid derivatives have been developed, highlighting the importance of this structural motif. nih.gov

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids like 3-aminopent-4-enoic acid into peptide sequences is a key strategy for developing peptidomimetics with enhanced properties. nih.govpeptide.com These modifications can lead to peptides with improved metabolic stability, bioavailability, and novel biological activities. The vinyl group of 3-aminopent-4-enoic acid can serve as a precursor for various modifications within a peptide, such as stapling or the introduction of other functional groups.

Solid-Phase Peptide Synthesis (SPPS) Incorporations

This compound can be incorporated into peptide chains using standard Solid-Phase Peptide Synthesis (SPPS) protocols. wikipedia.orgnih.govpeptide.com The amino acid would typically be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group on the amine terminus to allow for stepwise addition to the growing peptide chain. wikipedia.orgaltabioscience.com The coupling of the carboxylic acid to the resin-bound peptide is achieved using standard coupling reagents. thermofisher.com The presence of the vinyl group does not typically interfere with the standard coupling and deprotection steps of SPPS. du.ac.in

| SPPS Step | Description | Reagents/Conditions |

| Resin Loading | Attachment of the first amino acid to the solid support. | Varies depending on resin and C-terminal modification. |

| Deprotection | Removal of the temporary N-terminal protecting group (e.g., Fmoc). | 20% piperidine (B6355638) in DMF for Fmoc; TFA for Boc. peptide.comwikipedia.org |

| Coupling | Formation of the peptide bond between the activated incoming amino acid and the deprotected N-terminus of the resin-bound peptide. | Coupling reagents (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA). thermofisher.com |

| Capping | Acetylation of unreacted amino groups to prevent the formation of deletion sequences. | Acetic anhydride. |

| Cleavage | Release of the synthesized peptide from the resin and removal of side-chain protecting groups. | Strong acid cocktail (e.g., TFA with scavengers). |

Influence on Peptide Conformation and Secondary Structure

The incorporation of a β,γ-unsaturated amino acid like 3-aminopent-4-enoic acid can significantly influence the conformational preferences of a peptide. The presence of the double bond introduces a degree of rigidity into the side chain, which can restrict the accessible dihedral angles of the peptide backbone. researchgate.net This conformational constraint can be utilized to stabilize specific secondary structures, such as β-turns or helical motifs. nih.gov The precise conformational outcome will depend on the position of the unsaturated residue within the peptide sequence and its interactions with neighboring amino acids. princeton.edu Computational and spectroscopic studies, such as NMR, are often employed to elucidate the structural impact of such modifications. nih.gov

Organometallic Chemistry and Coordination with Transition Metals

Amino acids are well-known to act as ligands for a variety of transition metals, typically coordinating through the amino and carboxylate groups to form chelate complexes. wikipedia.orgrsc.org The presence of the vinyl side chain in 3-aminopent-4-enoic acid introduces an additional potential coordination site. Transition metals can coordinate to the π-system of the double bond. mdpi.com

Ligand Properties in Metal Complexes

3-Aminopent-4-enoic acid, the active ligand form of its hydrochloride salt, possesses multiple coordination sites: the amino group, the carboxylate group, and the olefinic double bond. The interplay of these functionalities allows for a variety of binding modes to a metal center, which in turn dictates the subsequent reactivity of the complex.

Coordination Modes:

N,O-Bidentate Chelation: The most common coordination mode for amino acids is N,O-bidentate chelation, where the amino and carboxylate groups bind to the metal center to form a stable five-membered ring. This mode is prevalent in a wide range of transition metal complexes.

Tridentate Coordination: The presence of the vinyl group allows for potential tridentate coordination, involving the amino, carboxylate, and the π-system of the double bond. This type of coordination has been observed in related unsaturated amino acid complexes, such as those of C-allylglycine with iridium.

Bridging Ligand: In polynuclear complexes, the carboxylate group can act as a bridging ligand, connecting two or more metal centers.

The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ligands in the coordination sphere.

Interactive Data Table: Plausible Coordination Parameters

Below is a hypothetical data table summarizing potential coordination properties of 3-aminopent-4-enoic acid with various transition metals, based on known interactions with similar ligands.

| Metal Ion | Plausible Coordination Geometry | Potential Coordination Sites | Notes |

| Palladium(II) | Square Planar | N, O, C=C | May facilitate intramolecular reactions. |

| Rhodium(I) | Square Planar | N, O, C=C | Relevant in catalytic cycles like hydroformylation. |

| Iridium(III) | Octahedral | N, O, C=C | Can form stable tridentate complexes. |

| Copper(II) | Square Planar/Octahedral | N, O | Common for amino acid complexes. |

Mechanistic Aspects of Metal-Catalyzed Reactions Involving the Olefin and Amine Moieties

The dual functionality of this compound makes its metal complexes intriguing candidates for a range of catalytic transformations. Mechanistic investigations of related systems provide a framework for understanding the potential reaction pathways.

Palladium-Catalyzed Reactions:

Palladium catalysts are well-known for their ability to mediate a variety of transformations involving olefins and amines. In the context of a 3-aminopent-4-enoic acid ligand, several palladium-catalyzed reactions can be envisaged.

Intramolecular Aminopalladation: The coordinated amino group could undergo an intramolecular nucleophilic attack on the palladium-activated olefin. This process would lead to the formation of a five-membered palladacyclic intermediate, which could then undergo further reactions such as reductive elimination or β-hydride elimination.

Wacker-Type Oxidation: In the presence of an oxidant, the coordinated olefin could be susceptible to nucleophilic attack by water or other nucleophiles, leading to the formation of a ketone or other oxidized products.

Rhodium-Catalyzed Reactions:

Rhodium complexes are extensively used in hydroformylation and other carbonylation reactions.

Hydroformylation: A rhodium complex of 3-aminopent-4-enoic acid could catalyze the addition of a formyl group and a hydrogen atom across the double bond. The regioselectivity of this reaction would be influenced by the steric and electronic effects of the coordinated amino acid ligand. Mechanistically, this would likely proceed through the classic Heck and Breslow cycle involving coordination of the olefin, migratory insertion of CO, and reductive elimination.

Interactive Data Table: Postulated Mechanistic Steps in Catalysis

This table outlines hypothetical mechanistic steps for metal-catalyzed reactions involving a 3-aminopent-4-enoic acid ligand, based on established catalytic cycles.

| Catalytic Cycle | Metal | Key Mechanistic Steps | Potential Intermediate |

| Intramolecular Cyclization | Palladium | Oxidative Addition, Olefin Insertion, Reductive Elimination | Palladacyclopentane |

| Hydroformylation | Rhodium | Ligand Dissociation, Olefin Coordination, Hydride Migration, CO Insertion | Rhodium-acyl complex |

Biochemical and Molecular Biological Research Applications

Interactions with Enzyme Systems and Mechanistic Studies

Aminotransferase Inhibition (e.g., Branched-Chain Aminotransferases, Ornithine Aminotransferase)The planned content for this subsection was to analyze the competitive inhibition kinetics of 3-aminopent-4-enoic acid hydrochloride with aminotransferases such as branched-chain aminotransferases and ornithine aminotransferase. An investigation into the mechanisms of inactivation and the selectivity of the compound for these enzymes was also slated for inclusion. Regrettably, the scientific literature available does not contain specific data on these interactions for this compound.

While research exists for related compounds and their effects on these enzymatic pathways, a direct extrapolation of those findings to this compound would be scientifically unsound and speculative.

Therefore, until dedicated research on the biochemical and molecular biological properties of this compound is conducted and published, a thorough and scientifically accurate article adhering to the specified outline cannot be produced. The scientific community awaits future studies that may shed light on the potential roles of this specific compound.

Role as a Substrate in Metabolic Pathway Investigations

3-aminopent-4-enoic acid, commonly known as vinylglycine, serves as a valuable substrate in the investigation of metabolic pathways, particularly in the context of amino acid biosynthesis. Research has demonstrated its ability to act as a precursor for essential amino acids in auxotrophic strains of Escherichia coli. In these studies, vinylglycine is often generated in situ from a precursor molecule, 5-allyloxy-2-amino-pent-3-enoate (APE), through a ring-closing metathesis reaction. nih.govnih.govnih.govnih.govnih.gov

Once produced, vinylglycine can enter cellular metabolic pathways. For instance, it is a known substrate for the enzyme cystathionine (B15957) γ-synthase (encoded by the metB gene), which is involved in the methionine biosynthesis pathway. nih.govnih.gov In methionine-auxotrophic E. coli strains (e.g., ΔmetA), where the native pathway is disrupted, externally supplied or in situ generated vinylglycine can be utilized by MetB to support cell growth. nih.govnih.gov Similarly, vinylglycine can also serve as a substrate for tryptophan synthase (encoded by the trpB gene), feeding into pathways that can ultimately support the synthesis of other amino acids like isoleucine in corresponding auxotrophic strains (e.g., ΔilvA ΔtdcB). nih.govnih.gov

The conversion of vinylglycine by these pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes leads to the formation of key metabolic intermediates. For example, its reaction with cystathionine γ-synthase can produce cystathionine, while its interaction with tryptophan synthase can lead to the formation of 2-oxobutanoate, a precursor for isoleucine biosynthesis. nih.govnih.gov This ability to substitute for natural substrates makes vinylglycine a powerful tool for studying enzyme mechanisms and for engineering novel metabolic routes. nih.gov

Modulation of Cellular Signaling Pathways

Influence on Neurotransmitter Release and Uptake Mechanisms

3-aminopent-4-enoic acid (vinylglycine) has been identified as a potent inactivator of several pyridoxal phosphate (PLP)-dependent enzymes, including transaminases. nih.gov A key enzyme in this class is 4-aminobutyrate aminotransferase (GABA-T), which is responsible for the degradation of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). explorationpub.commdpi.com

By inhibiting GABA-T, vinylglycine can modulate the levels of GABA in the central nervous system. The inactivation of this enzyme leads to a reduction in the breakdown of GABA, thereby increasing its concentration. mdpi.com The balance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter L-glutamate is crucial for normal central nervous system function. explorationpub.com Consequently, the inhibition of GABA-T by compounds like vinylglycine represents a significant mechanism for influencing cellular signaling pathways by altering the availability of key neurotransmitters. nih.govexplorationpub.com This modulation of neurotransmitter levels is a critical area of research for conditions associated with GABA deficiencies, such as epilepsy. explorationpub.com

Exploration of Neuroprotective Properties in Cellular Models

Currently, there is a lack of specific research findings in publicly available scientific literature regarding the direct neuroprotective properties of this compound in cellular models.

Studies in Biosynthetic Pathways and Metabolic Engineering

Role in Emergent Biosynthetic Pathways (e.g., Metabolic Metathesis)

A significant application of 3-aminopent-4-enoic acid (vinylglycine) is in the development of emergent biosynthetic pathways, a concept central to synthetic biology and metabolic engineering. A prime example is the implementation of "metabolic metathesis," a non-natural chemical reaction, within a biological context. nih.gov Alkene metathesis is a powerful reaction in organic chemistry that is absent in natural biological systems. nih.govnih.gov

In pioneering studies, researchers have demonstrated that a precursor molecule, 5-allyloxy-2-amino-pent-3-enoate (APE), can be converted into vinylglycine in a biocompatible manner using a standard Hoveyda-Grubbs catalyst. nih.govnih.govnih.govnih.gov This reaction, a ring-closing metathesis, effectively creates a novel, artificial metabolic step that produces a vital biomolecule. nih.gov The vinylglycine generated through this emergent pathway is then assimilated by E. coli, entering its native metabolic network to produce essential amino acids. nih.govnih.gov This successful integration of a synthetic chemical transformation with cellular metabolism showcases the potential for creating entirely new biosynthetic routes to valuable compounds and provides a robust screening method for the directed evolution of new metalloenzymes. nih.govnih.govnih.gov

The table below summarizes the key components of this emergent pathway.

| Component | Role | Significance |

| 5-allyloxy-2-amino-pent-3-enoate (APE) | Substrate for metathesis | A synthetic precursor that can be supplied to the culture medium. nih.gov |

| Hoveyda-Grubbs Catalyst | Catalyst for metathesis | A non-biological catalyst that facilitates the conversion of APE to vinylglycine. nih.gov |

| Vinylglycine (3-aminopent-4-enoic acid) | Product of metathesis | A non-proteinogenic amino acid that can be utilized by cellular enzymes. nih.gov |

| Metabolic Metathesis | Emergent Pathway | An artificial reaction integrated into a living system to produce a key metabolite. nih.gov |

Investigation of Vinylglycine Production and Amino Acid Auxotrophy

The production of vinylglycine via metabolic metathesis has been instrumental in studying and overcoming amino acid auxotrophy in bacteria. nih.gov Auxotrophy, the inability of an organism to synthesize a particular organic compound required for its growth, can be experimentally induced by deleting genes in a biosynthetic pathway. nih.gov

In E. coli strains engineered to be auxotrophic for methionine (ΔmetA) or isoleucine (ΔilvA ΔtdcB), growth ceases in minimal media lacking these specific amino acids. nih.govnih.gov However, when these auxotrophic strains are cultured in the presence of the APE substrate and the metathesis catalyst, they regain the ability to grow. nih.govnih.gov This growth rescue is a direct result of the extracellular production of vinylglycine, which is then transported into the cells and channeled into the respective amino acid synthesis pathways, bypassing the genetic lesion. nih.govnih.gov

This system provides a powerful experimental model for several areas of investigation:

Studying Enzyme Specificity: It confirms that enzymes like cystathionine γ-synthase and tryptophan synthase can accept vinylglycine as a substrate. nih.gov

Quantifying Metabolic Flux: The extent of growth restoration can be correlated with the efficiency of the metathesis reaction and the subsequent metabolic conversion of vinylglycine. nih.gov

Developing Biosensors: Auxotrophic strains can be used as whole-cell biosensors to detect the presence of specific amino acids or their precursors.

The following table outlines the experimental system for investigating vinylglycine in the context of amino acid auxotrophy.

| Auxotrophic Strain | Deleted Gene(s) | Required Amino Acid | Rescued by Vinylglycine Pathway? |

| E. coli ΔmetA | Homoserine O-succinyltransferase | Methionine | Yes nih.govnih.gov |

| E. coli ΔilvA ΔtdcB | Threonine deaminase | Isoleucine | Yes nih.govnih.gov |

Structural Biology of Compound-Target Interactions

The determination of the three-dimensional structure of a compound bound to its biological target is fundamental to understanding its mechanism of action and for guiding further drug development. Techniques such as X-ray crystallography and computational modeling are central to this endeavor. However, the application of these techniques to this compound has not been documented in retrievable scientific literature.

There are no published X-ray crystal structures of this compound in complex with any enzyme, including its presumed target, GABA aminotransferase. Structural studies have been successfully conducted on other, often more potent or clinically utilized, GABA-T inhibitors, providing valuable insights into the enzyme's active site and the chemical transformations that lead to its inactivation. These studies have been instrumental in elucidating the covalent adducts formed between the inhibitors and the pyridoxal 5'-phosphate (PLP) cofactor or key amino acid residues within the enzyme's active site. The lack of such data for this compound means that the precise covalent structure and the key intermolecular interactions stabilizing the inhibitor within the active site remain undetermined.

Similarly, a thorough search of scientific databases did not yield any studies specifically detailing molecular docking or computational modeling of the binding mode of this compound. Molecular modeling is a powerful tool used to predict the preferred orientation of a ligand when bound to a receptor and to analyze the energetics of the interaction. Such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern binding affinity and specificity. For many enzyme inhibitors, computational approaches have complemented experimental data, offering a more dynamic picture of the binding process and the conformational changes that may occur in both the ligand and the protein. The absence of such computational analyses for this compound signifies a gap in the understanding of its specific binding characteristics at an atomic level.

Advanced Analytical Methodologies in the Research of 3 Aminopent 4 Enoic Acid Hydrochloride

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental in confirming the molecular structure of 3-aminopent-4-enoic acid hydrochloride and investigating its dynamic behavior in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Standard one-dimensional ¹H and ¹³C NMR spectra, often recorded on instruments operating at frequencies such as 500 MHz in solvents like DMSO-d6, provide initial confirmation of the molecular skeleton. squarix.de The chemical shifts, integration, and coupling patterns of the proton signals, and the chemical shifts of the carbon signals, allow for the assignment of each atom within the molecule.

For more detailed conformational and mechanistic studies, advanced two-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, confirming the connectivity between the vinyl, methine, and methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, offering insights into the molecule's preferred three-dimensional conformation in solution. researchgate.net

In mechanistic studies, particularly those involving enzyme interactions, NMR can be used to monitor the structural changes of the molecule upon binding or during a catalytic process. For instance, it can help characterize the formation of intermediates, such as the Schiff base formed with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in aminotransferase enzymes. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative and based on standard chemical shift ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (CH₂) | ~2.7 - 2.9 | dd (diast.) | J(H2a,H3) ≈ 6-8, J(H2a,H2b) ≈ 15-17 |

| H3 (CH) | ~3.8 - 4.0 | m | - |

| H4 (CH=) | ~5.8 - 6.0 | ddd | J(H4,H5-cis) ≈ 10, J(H4,H5-trans) ≈ 17, J(H4,H3) ≈ 7 |

| H5 (=CH₂) | ~5.2 - 5.4 | m | - |

| NH₃⁺ | ~8.0 - 8.5 | br s | - |

| COOH | ~12.0 - 13.0 | br s | - |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to monitor its transformations during chemical reactions. waters.com Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ can be readily detected, confirming the compound's molecular mass of 115.13 g/mol for the free base. sigmaaldrich.com

In research, ESI-MS is frequently coupled with liquid chromatography (LC-MS) to monitor the progress of a reaction in real-time. waters.com By tracking the intensity of the ion corresponding to the starting material and the appearance of new ions corresponding to intermediates and products, researchers can optimize reaction conditions and gain mechanistic insights.

A critical application of MS is the identification of molecular adducts, which are ions formed when the analyte associates with other molecules or atoms. acdlabs.com In the context of this compound's role as a potential enzyme inactivator, MS is used to detect the covalent adduct formed between the compound and a target protein. nih.gov This involves identifying a new molecular ion whose mass is the sum of the protein and the bound inactivator, providing direct evidence of covalent modification. nih.gov

When this compound is studied as a mechanism-based enzyme inactivator, particularly for PLP-dependent enzymes like GABA aminotransferase (GABA-AT), intact protein mass spectrometry is a cornerstone of the investigation. nih.govnih.gov This "top-down" approach analyzes the entire protein, providing a precise measurement of its molecular weight. nih.gov

The study protocol typically involves:

Measuring the exact mass of the native, unmodified enzyme.

Incubating the enzyme with this compound.

Measuring the mass of the enzyme after incubation.

A detectable increase in the protein's mass that corresponds to the mass of the inhibitor (or a reactive fragment thereof) confirms that a covalent bond has formed. nih.gov This technique is sensitive enough to distinguish between unmodified and modified protein populations and can provide stoichiometric information about the binding event. nih.govnih.gov

Table 2: Illustrative Data for Enzyme Inactivation Study by Intact Protein MS This table demonstrates the expected outcome of an experiment where the compound inactivates a hypothetical 45 kDa enzyme.

| Sample | Expected Molecular Weight (Da) | Observed Mass Shift (Da) | Conclusion |

|---|---|---|---|

| Native Enzyme | 45,000 | - | Reference mass |

| Enzyme + Inactivator | 45,115 | +115 | Covalent modification by one molecule of the inactivator |

Mass Spectrometry (MS) for Reaction Monitoring and Adduct Identification

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound samples. Purity levels are often required to be high, for instance, 97% or greater, for use in biological or chemical studies. squarix.de A common approach is reversed-phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. oiv.int

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine and carboxylic acid functional groups. Detection is commonly achieved using a UV detector (as the carboxyl group has some absorbance at low wavelengths) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). The retention time of the compound is a characteristic property under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ESI-MS |

3-Aminopent-4-enoic acid possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers (R and S forms). In stereoselective synthesis or for pharmacological studies, it is crucial to separate these enantiomers and determine the enantiomeric excess (% ee) of a sample. rsc.orgsigmaaldrich.com Chiral HPLC is the premier technique for this purpose. phenomenex.com

This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.org Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this class of compounds. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). By comparing the integrated peak areas of the two separated enantiomers (Area R and Area S), the enantiomeric excess can be precisely calculated using the formula:

% ee = |(Area R - Area S)| / (Area R + Area S) * 100

This analysis is fundamental for validating the outcome of an asymmetric synthesis or for isolating a single, optically pure enantiomer for further research. tcichemicals.comresearchgate.net

Table 4: Representative Chiral HPLC Separation Data This table presents hypothetical data for a sample enriched in the S-enantiomer.

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| R-enantiomer | 10.2 | 5,000 |

| S-enantiomer | 12.5 | 95,000 |

| Calculated % ee | 90% |

X-ray Diffraction for Crystal-State Conformational Analysis

For a molecule such as this compound, single-crystal X-ray diffraction would provide invaluable insights into its solid-state structure. This analysis would reveal the precise spatial arrangement of the aminopentenoic acid cation and the chloride anion within the crystal lattice. Key structural features that could be determined include:

Orientation of Functional Groups: The positions of the amino (-NH3+), carboxyl (-COOH), and vinyl (-CH=CH2) groups relative to the carbon backbone would be precisely determined.

Intermolecular Interactions: The study would identify and characterize the hydrogen bonding network between the aminopentenoic acid cations and the chloride anions, as well as other potential intermolecular contacts that stabilize the crystal structure.

This detailed structural information is crucial for understanding the physicochemical properties of the compound and for structure-based drug design efforts.

Data on the crystal structure of this compound is not currently available in published literature. Therefore, a data table of its crystallographic parameters cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could provide detailed insights into the electronic structure of 3-aminopent-4-enoic acid hydrochloride. These calculations would allow for the determination of molecular orbital energies, electron density distribution, and the prediction of reactive sites within the molecule.

Table 1: Hypothetical Data from Quantum Chemical Calculations for 3-aminopent-4-enoic acid

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value not available) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | (Value not available) | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Value not available) | Relates to the chemical reactivity and stability of the molecule. |

Note: The table above is illustrative of the types of data that would be generated from quantum chemical calculations; specific values for 3-aminopent-4-enoic acid are not currently available in published literature.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations could elucidate its interactions with biological macromolecules, such as enzymes or receptors. Such simulations can provide atomic-level details of binding modes, interaction energies, and the conformational changes that may occur upon binding. This information is invaluable in drug discovery and for understanding the compound's mechanism of action. nih.gov However, specific MD simulation studies involving this compound and its potential biological targets have not been reported.

pKa Prediction and Ionization State Modeling in Biological Environments

Table 2: Predicted Ionization States of 3-aminopent-4-enoic acid at Different pH Values

| pH | Predicted Predominant Form |

|---|---|

| < 2 | Cationic (protonated amine and carboxylic acid) |

| 2 - 9 | Zwitterionic (protonated amine, deprotonated carboxylate) |

Note: This table is based on general pKa values for similar functional groups and serves as an estimation. Precise, computationally derived pKa values for 3-aminopent-4-enoic acid are needed for accurate predictions.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Computational techniques can be used to map the potential energy surface of 3-aminopent-4-enoic acid, revealing its low-energy conformers. This "energy landscape" provides a comprehensive view of the molecule's flexibility and the relative populations of different shapes it can adopt. To date, there are no published studies detailing the conformational analysis or energy landscape mapping of 3-aminopent-4-enoic acid.

Future Research Directions and Potential Applications in Chemical Science

Design and Synthesis of Next-Generation Analogues with Tuned Reactivity or Selectivity

The development of analogues of 3-aminopent-4-enoic acid is a key area of research, aimed at enhancing potency and selectivity for specific enzyme targets. A primary focus has been on modifying the core structure to create mechanism-based inactivators for aminotransferases, which are crucial for treating neurological disorders and cancers. nih.gov

Researchers have successfully designed and synthesized a series of analogues to achieve high selectivity for human ornithine aminotransferase (hOAT) over γ-aminobutyric acid aminotransferase (GABA-AT), which is a potential therapeutic strategy for hepatocellular carcinoma. nih.govgoogle.com For instance, the introduction of a difluoromethyl group and constraining the molecule within a cyclopentene (B43876) ring led to the discovery of potent and selective hOAT inhibitors. nih.gov The design strategy for these analogues is often inspired by the inactivation mechanisms of known inhibitors like Vigabatrin (B1682217) and CPP-115. nih.gov One novel approach involves a "second-deprotonation" mechanism that contributes to high potency and enhanced selectivity. nih.gov

Detailed research has led to the development of specific compounds with significantly improved inactivation efficiency compared to parent compounds. For example, a cyclopentene-based analogue was identified that is 25 times more efficient as a GABA-AT inactivator than its parent compound, (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP). nih.gov

Table 1: Selected Analogues and Their Inhibitory Characteristics

| Compound/Analogue | Target Enzyme | Key Structural Features | Significance |

| Vigabatrin (γ-vinyl GABA) | GABA-AT | Unsaturated amino acid | FDA-approved drug; benchmark for inhibitor design. nih.gov |

| (1S,3S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid (CPP-115) | GABA-AT | Difluoromethylene cyclopentane | 187 times more potent than Vigabatrin. osti.gov |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid (Analogue 10b) | hOAT | Difluoromethyl cyclopentene | Highly selective and potent hOAT inhibitor. nih.gov |

| Cyclopentene-based analogue (6a) | GABA-AT | Halogenated cyclopentene | 25-times more efficient inactivator than its parent compound (FCP). nih.gov |

Future work in this area will likely involve computational modeling and diversity-oriented synthesis to create libraries of novel analogues. mdpi.com These efforts will focus on fine-tuning electronic and steric properties to optimize interactions with the active sites of target enzymes, thereby improving therapeutic profiles.

Exploration of Novel Biochemical Targets Beyond Current Enzyme Inhibitors

The successful development of selective hOAT inactivators demonstrates the potential to target other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govgoogle.com These enzymes play critical roles in a wide range of metabolic pathways, and their dysregulation is implicated in various diseases. Future research will likely involve screening existing and novel analogues against a broader panel of aminotransferases and other PLP-dependent enzymes to identify new therapeutic opportunities. This exploration could uncover targets for metabolic disorders, infectious diseases, and other conditions where amino acid metabolism is a key factor.

Advancements in Stereoselective Synthesis for Enhanced Enantiopurity

The biological activity of chiral molecules like 3-aminopent-4-enoic acid and its derivatives is often dependent on their specific stereochemistry. Consequently, advancements in stereoselective synthesis are crucial for producing enantiomerically pure compounds. Research has demonstrated methods for the asymmetric synthesis of related compounds, such as (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids, achieving high enantiomeric excess through the stereoselective allylation of oxazolidinone derivatives. rsc.org

Modern synthetic strategies employ various techniques to control stereochemistry, including:

Substrate-Controlled Reduction: Using bulky reducing agents like L-selectride to selectively reduce ketone precursors, yielding specific diastereomers of allylic alcohols which are key intermediates. nih.gov

Chiral Auxiliaries: Employing chiral molecules that guide the reaction to form a desired stereoisomer, which are later removed.

Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over the other.

These methods have been successfully applied to synthesize complex amino acids, such as iturinic acid and components of the cytotoxic depsipeptide cryptophycin. researchgate.net Future advancements will focus on developing more efficient and scalable catalytic methods to produce these valuable chiral building blocks with near-perfect enantiopurity, which is essential for pharmaceutical applications.

Integration into Advanced Materials or Supramolecular Structures

The bifunctional nature of 3-aminopent-4-enoic acid, with its amino and carboxylic acid groups, presents opportunities for its use as a monomer or building block in materials science. The amino acid can act as a ligand, forming complexes with transition metals. This property suggests potential applications in catalysis or the development of novel metal-organic frameworks (MOFs).

While the integration of this specific compound into advanced materials is still a nascent field, future research could explore its incorporation into:

Peptide-Based Biomaterials: As a non-canonical amino acid, it could be incorporated into peptides to create hydrogels or other biomaterials with unique structural and functional properties.

Functional Polymers: The vinyl group offers a site for polymerization or post-polymerization modification, allowing for the creation of polymers with pendant amino acid functionalities.

Supramolecular Assemblies: The molecule could be designed to self-assemble through non-covalent interactions, forming well-defined nanostructures for applications in drug delivery or sensing.

Development of New Analytical Probes Incorporating 3-Aminopent-4-enoic Acid Scaffolds

The mechanism-based inactivation of enzymes by 3-aminopent-4-enoic acid analogues provides a powerful tool for developing chemical probes. Because these inhibitors form a covalent bond within the enzyme's active site, they can be adapted for target identification and validation. nih.govosti.gov

Future research is poised to develop analytical probes by modifying the scaffold with reporter tags, such as:

Fluorophores: To allow for visualization and quantification of the target enzyme in cells or tissues via fluorescence microscopy.

Biotin Tags: For affinity purification of the target enzyme and its binding partners, enabling further characterization by techniques like mass spectrometry.

Photo-affinity Labels: To allow for light-induced covalent modification of the target, providing temporal and spatial control over the labeling process.

These probes would be invaluable tools in chemical biology for studying the function and regulation of aminotransferases and other potential enzyme targets in complex biological systems.

Q & A

Q. Basic Research Focus

- NMR Analysis : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the amine proton (δ 1.5–2.5 ppm) and conjugated double bond (δ 5.5–6.5 ppm). <sup>15</sup>N NMR may resolve amine protonation states .

- LC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases. The compound’s molecular ion [M+H]<sup>+</sup> at m/z 150.1 (C5H10ClNO2) aids quantification .

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm<sup>-1</sup>) and carboxylic acid O-H bonds (~2500 cm<sup>-1</sup>) to confirm salt formation .

How can computational modeling predict the biological activity of this compound, and what are its limitations?

Q. Advanced Research Focus

- Molecular Docking : Simulate interactions with GABAB receptors using AutoDock Vina. The compound’s amine group may mimic γ-aminobutyric acid (GABA), but steric hindrance from the pent-4-enoic chain could reduce binding affinity .

- ADMET Predictions : Tools like SwissADME estimate poor blood-brain barrier penetration (logP ~0.5) due to high polarity, contradicting in vitro neuroactivity observed in analogues like Phenibut hydrochloride .

- Limitations : Force fields may inaccurately model unsaturated backbone flexibility, necessitating experimental validation via patch-clamp electrophysiology .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced Research Focus

- Meta-Analysis : Compare EC50 values across studies. For example, notes Phenibut’s GABAB agonism (EC50 = 130 µM), while unsaturated analogues may show reduced potency due to conformational strain .

- Structural-Activity Relationships (SAR) : Modify the 4-enoic acid chain to a cyclopropane ring (rigidifying the structure) and test receptor binding. suggests cyclopentane derivatives exhibit enhanced metabolic stability .

- Reproducibility Protocols : Standardize assay conditions (e.g., HEK293 cells expressing human GABAB receptors) to minimize variability .

How can researchers mitigate toxicity risks during in vivo studies of this compound?

Q. Basic Research Focus

- Acute Toxicity Screening : Dose rodents at 10–100 mg/kg and monitor for neuroexcitation (e.g., tremors) or respiratory depression. classifies related amino acids as non-hazardous, but unsaturated backbones may increase reactivity .

- Metabolite Profiling : Identify hepatotoxic metabolites via liver microsome assays. The compound may undergo β-oxidation to form reactive α,β-unsaturated ketones .

- Safety Protocols : Follow ’s PPE guidelines (nitrile gloves, fume hoods) during handling to prevent dermal exposure .

What analytical techniques validate the compound’s role in metabolic pathway studies?

Q. Advanced Research Focus

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled this compound to track incorporation into TCA cycle intermediates via GC-MS .

- Enzyme Inhibition Assays : Test inhibition of glutamate decarboxylase (GAD) using fluorometric kits. Competitive inhibition (Ki values) may explain GABA modulation .

- Data Integration : Cross-reference metabolomics datasets (e.g., HMDB) to identify perturbed pathways, such as altered succinate semialdehyde levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.